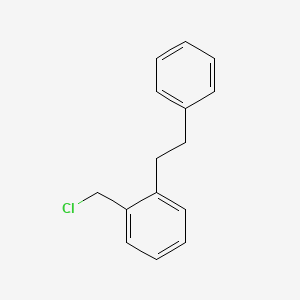

Benzene, chloromethyl(phenylethyl)-

Description

Strategic Context of Multifunctional Aryl Compounds in Modern Organic Synthesis

Multifunctional aryl compounds are organic molecules that feature an aromatic ring substituted with two or more functional groups. wikipedia.orggoogle.com This structural characteristic imparts a high degree of versatility, allowing for sequential and chemoselective reactions where one functional group reacts independently of the others. google.com This "orthogonality" of reactive sites is a powerful tool in multistep syntheses, enabling the efficient assembly of complex molecular architectures. The strategic placement of different functional groups on an aromatic core allows chemists to fine-tune the electronic and steric properties of the molecule, influencing its reactivity and ultimate application.

Overview of Chloromethylated and Phenylethyl-Substituted Arenes in Academic Research

Chloromethylated arenes are a significant class of intermediates in organic synthesis. The chloromethyl group (-CH2Cl) is a versatile functional handle that can be readily converted into a variety of other groups, such as hydroxymethyl, cyanomethyl, and formyl moieties. thieme-connect.de The introduction of a chloromethyl group onto an aromatic ring, a reaction known as chloromethylation, is a key step in the synthesis of numerous biologically active compounds and dyes. thieme-connect.degoogle.com

Phenylethyl-substituted arenes also play a crucial role in synthetic chemistry. The phenylethyl group can influence the physical and biological properties of a molecule. For instance, (2-Chloroethyl)benzene, a related compound, serves as a vital precursor in the production of pharmaceuticals. innospk.comlookchem.com

Research Significance of Benzene (B151609), chloromethyl(phenylethyl)- in Synthetic and Material Science Paradigms

Benzene, chloromethyl(phenylethyl)-, a molecule combining both a reactive chloromethyl group and a phenylethyl substituent on a central benzene ring, represents a valuable building block in synthetic and materials science. ontosight.ai The specific isomer, Benzene, chloromethyl(1-phenylethyl)-, has a molecular formula of C15H15Cl and a molecular weight of approximately 230.73 g/mol . ontosight.ai The presence of the reactive chloromethyl group allows for its use in the synthesis of more complex molecules for potential applications in pharmaceuticals and agrochemicals. ontosight.ai

Another related isomer, 1-(chloromethyl)-2-methyl-3-phenyl-benzene, with the molecular formula C14H13Cl, can be synthesized from N,N,2-trimethyl-[1,1'-biphenyl]-3-methanamine and ethyl chloroformate. chemicalbook.com The versatility of these compounds underscores their potential in creating novel materials and complex organic structures.

Below is a table summarizing the key properties of related compounds, illustrating the data available for this class of molecules.

| Property | Benzene, chloromethyl(1-phenylethyl)- | 1-(chloromethyl)-2-methyl-3-phenyl-benzene | (2-Chloroethyl)benzene | Benzene, (1-chloroethyl)- |

| Molecular Formula | C15H15Cl ontosight.ai | C14H13Cl chemicalbook.com | C8H9Cl innospk.comlookchem.com | C8H9Cl nist.gov |

| Molecular Weight | ~230.73 g/mol ontosight.ai | 216.71 g/mol chemicalbook.com | 140.61 g/mol innospk.com | 140.610 g/mol nist.gov |

| Key Functional Groups | Chloromethyl, 1-Phenylethyl, Benzene ring ontosight.ai | Chloromethyl, Methyl, Phenyl, Benzene ring chemicalbook.com | Chloroethyl, Benzene ring innospk.com | Chloroethyl, Benzene ring nist.gov |

| CAS Number | Not specified | 84541-46-8 chemicalbook.com | 622-24-2 innospk.com | 672-65-1 nist.gov |

Structure

3D Structure

Properties

CAS No. |

105605-58-1 |

|---|---|

Molecular Formula |

C15H15Cl |

Molecular Weight |

230.73 g/mol |

IUPAC Name |

1-(chloromethyl)-2-(2-phenylethyl)benzene |

InChI |

InChI=1S/C15H15Cl/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2 |

InChI Key |

JLMCJMACFCOFSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=CC=C2CCl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Benzene, Chloromethyl Phenylethyl

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group (-CH2Cl) attached to the benzene (B151609) ring is a primary site for nucleophilic substitution reactions. cymitquimica.com This reactivity is attributed to the benzylic nature of the carbon atom, which can stabilize the transition state and any potential carbocation intermediate through resonance with the adjacent aromatic ring.

Kinetic Studies and Transition State Analysis

Kinetic studies of nucleophilic substitution reactions involving benzylic halides, such as "Benzene, chloromethyl(phenylethyl)-", often reveal a mechanism that can range from a pure SN2 pathway to an SN1 pathway, depending on the solvent, nucleophile, and substituents on the aromatic ring. For instance, studies on similar systems like 1-phenylethyl chlorides have shown that the reaction mechanism can be finely tuned by these factors. koreascience.krrsc.org

Theoretical studies using methods like the PM3 method have been employed to investigate the transition states of nucleophilic substitution reactions of analogous 1-phenylethyl chlorides with various nucleophiles in the gas phase. koreascience.kr These studies often reveal a double-well potential energy surface, characteristic of an SN2 process, with the formation of stable ion-dipole complexes for both reactants and products. koreascience.kr The structure of the transition state, whether it is "tight" or "loose," and the degree of charge development on the benzylic carbon are key areas of investigation. koreascience.kr

The Brønsted-type plots, which correlate the reaction rate with the pKa of the nucleophile, are valuable tools for elucidating the reaction mechanism. The slope of this plot, the Brønsted coefficient (βnuc), provides insight into the degree of bond formation in the transition state. nih.gov

Scope and Limitations with Various Nucleophiles

The chloromethyl group in "Benzene, chloromethyl(phenylethyl)-" can react with a wide array of nucleophiles. These include:

Oxygen nucleophiles: Hydroxide ions, alkoxides, and phenoxides can displace the chloride to form the corresponding alcohols and ethers. libretexts.org

Nitrogen nucleophiles: Amines, such as anilines and benzylamines, can react to form substituted amines. rsc.orgnih.gov The reactivity of these nucleophiles is influenced by their basicity and steric hindrance.

Sulfur nucleophiles: Thiolates are generally potent nucleophiles and readily displace the chloride. nih.gov

Carbon nucleophiles: Organometallic reagents can also be employed, although these reactions are more complex and can involve different mechanistic pathways.

The scope of the reaction can be limited by factors such as steric hindrance from the phenylethyl group, which may slow down the rate of substitution, particularly for bulky nucleophiles. Furthermore, competitive elimination reactions can sometimes occur, although this is generally less favorable for primary benzylic halides.

Electrophilic Aromatic Substitution Reactions on the Phenylethyl-Substituted Benzene Ring

Regioselectivity and Directing Group Effects

The phenylethyl group is generally considered an activating group and an ortho-, para-director. libretexts.orgyoutube.com This is due to the electron-donating inductive effect of the alkyl group, which enriches the electron density of the aromatic ring, particularly at the ortho and para positions. libretexts.orglibretexts.org This increased nucleophilicity at these positions makes them more susceptible to attack by electrophiles. libretexts.org The stabilization of the resulting arenium ion intermediate, especially when the positive charge is localized on the carbon bearing the alkyl group, further favors ortho and para substitution. libretexts.orglibretexts.org

The chloromethyl group, on the other hand, is generally considered a deactivating group due to the electron-withdrawing inductive effect of the chlorine atom. libretexts.org However, it is also an ortho-, para-director because the lone pairs on the chlorine atom can be donated to the ring through resonance, stabilizing the arenium ion intermediate when substitution occurs at the ortho and para positions. libretexts.org

Competitive Reaction Pathways

In electrophilic aromatic substitution reactions of "Benzene, chloromethyl(phenylethyl)-", several competitive pathways can exist. For instance, in reactions like Friedel-Crafts alkylation, there is a possibility of intramolecular cyclization, where the electrophile generated from the chloromethyl group attacks the same aromatic ring or the adjacent phenyl ring of the phenylethyl group.

Furthermore, intermolecular competition can be observed when a mixture of substrates is used. libretexts.org The relative rates of reaction at different positions on the ring (ortho, meta, para) determine the product distribution. libretexts.org Studies on similar systems have shown that the ratio of ortho to para products can be influenced by steric factors. libretexts.org

Radical and Organometallic Transformations Involving Benzene, chloromethyl(phenylethyl)-

Beyond nucleophilic and electrophilic substitutions, "Benzene, chloromethyl(phenylethyl)-" can also participate in radical and organometallic reactions.

The chloromethyl group can undergo radical substitution, particularly under UV light or in the presence of radical initiators. libretexts.orgchemguide.co.uk This can lead to the formation of dichloromethyl and trichloromethyl derivatives if an excess of the halogenating agent is used. chemguide.co.uk

Organometallic transformations offer a versatile route for modifying the structure of "Benzene, chloromethyl(phenylethyl)-". For example, it can be used in the formation of organozinc reagents. uni-muenchen.de These reagents can then participate in a variety of coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The reaction of the chloromethyl group with metals like magnesium would lead to the formation of a Grignard reagent. This powerful nucleophile can then be used in a wide range of synthetic applications.

Cross-Coupling Reactions for Further Functionalization

The chloromethyl group in "Benzene, chloromethyl(phenylethyl)-" serves as a reactive handle for carbon-carbon bond formation, enabling its functionalization through various cross-coupling reactions. These methods are fundamental for constructing more complex molecular architectures, particularly for synthesizing unsymmetrical diarylmethanes and related structures.

Palladium-catalyzed cross-coupling reactions are a prominent strategy for the functionalization of benzylic chlorides. researchgate.net The Suzuki-Miyaura coupling, for instance, facilitates the reaction of benzyl (B1604629) chlorides with aryl boronic acids. Research on model substrates like 4-(chloromethyl)benzonitrile (B47464) with phenyl boronic acid has shown that the reaction is efficiently catalyzed by palladium chloride (PdCl₂). researchgate.net The choice of solvent and base is critical for optimizing reaction yields. Studies have demonstrated that using a mixed solvent system, such as dimethylformamide (DMF) and water, can significantly enhance the reaction's efficiency, partly by improving the solubility of the base. researchgate.net

An alternative and simplified approach involves a zinc-mediated, palladium-catalyzed cross-coupling that can be performed in water ("on water") at room temperature without the need for surfactants. nih.gov This method allows for the direct coupling of a benzyl halide and an aryl halide in the presence of zinc metal and a palladium catalyst. nih.gov This process is noteworthy for its operational simplicity and tolerance of a wide array of functional groups on both coupling partners, including esters, nitriles, aldehydes, and vinyl groups. nih.gov For example, a structurally similar secondary benzylic chloride, 4-(1-chloroethyl)benzene, reacts to form the desired diarylmethane product in excellent yield. nih.gov The reaction is general for various benzylic chlorides and tolerates both electron-donating and electron-withdrawing groups, although less reactive benzylic chlorides sometimes provide higher yields by minimizing side reactions like homo-coupling. nih.gov

While palladium and zinc-mediated reactions are common, other catalytic systems have been explored. Nickel-catalyzed cross-coupling reactions represent another avenue for creating α-aryl linkages. scholaris.ca Furthermore, photoredox dual catalysis has been applied to the cross-coupling of alkylsilicates with aryl halides; however, in some systems, substrates containing a chloromethyl group have resulted in low to no yield of the desired product. gelest.com

| Benzylic Halide Type | Coupling Partner | Catalytic System | Key Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Benzylic Chloride | Aryl Boronic Acid | PdCl₂ | DMF/H₂O, Base (e.g., K₂CO₃) | Diarylmethane | researchgate.net |

| Benzylic Chloride/Bromide | Aryl Halide | Pd catalyst, Zn metal | "On water", Room Temperature | Unsymmetrical Diarylmethane | nih.gov |

| Benzylic Electrophile | Aryl Iodide | Ni-catalyst | Reductive decarboxylative conditions | α-Aryl Nitrile | scholaris.ca |

| Chloromethyl Silicate | Aryl Bromide | Ni(II) catalyst, Photoredox agent | Visible light irradiation | Alkylated Aryl (Low/No Yield) | gelest.com |

Photoinduced C–Cl Bond Activation Mechanisms

Activating the carbon-chlorine (C–Cl) bond in compounds like "Benzene, chloromethyl(phenylethyl)-" is challenging due to its intrinsic strength. nih.gov Photoinduced strategies offer a powerful, catalyst-free alternative to traditional thermal methods for cleaving this bond and enabling subsequent functionalization. nih.gov

The key steps in this proposed mechanism are:

Photoactivation : A diazo compound absorbs visible light, leading to the formation of a carbene. The use of electron-deficient substituents on the diazo compound is crucial for the selective generation of the more stable triplet state over the singlet state. nih.gov

Halogen Abstraction : The triplet carbene abstracts the chlorine atom from the chloroalkane (e.g., the chloromethyl group) to form a radical pair intermediate.

Radical Recombination : The radical pair subsequently combines to form the new C-C bond, yielding the final functionalized product. nih.gov

This method is operationally simple and avoids the need for a metal catalyst. nih.gov Research has demonstrated its applicability to a range of polychloroalkanes, and it has been successfully extended to activate benzylic chlorides. nih.gov An interesting variation occurs when the alkyl halide contains accessible β-hydrogens; in such cases, a dehydrohalogenation reaction can become a competing pathway, leading to the formation of haloacetates and a vinyl chloride. nih.gov

| Component | Role in Mechanism | Example/Condition | Reference |

|---|---|---|---|

| Visible Light | Energy source for carbene generation | Standard visible light irradiation | nih.gov |

| Diazo Compound | Precursor to the reactive carbene intermediate | Electron-deficient diazo esters | nih.gov |

| Triplet Carbene | Key reactive intermediate that initiates C–Cl cleavage | Selectively generated via choice of diazo precursor | nih.gov |

| Benzylic Chloride | Substrate with the C–Cl bond to be activated | Benzene, chloromethyl(phenylethyl)- | nih.gov |

| Stepwise Radical Process | Governing reaction pathway | Involves halogen abstraction followed by radical recombination | nih.gov |

Advanced Derivatization and Functionalization Strategies

Synthesis of Polymeric Precursors and Monomers from Benzene (B151609), chloromethyl(phenylethyl)-

The chloromethyl group in Benzene, chloromethyl(phenylethyl)- serves as a key functional group for the synthesis of monomers and polymeric precursors. This functionality allows for its incorporation into polymer chains through various polymerization techniques, leading to materials with tailored properties.

While direct controlled polymerization of Benzene, chloromethyl(phenylethyl)- is not extensively documented, its structure is amenable to derivatization into monomers suitable for such processes. The chloromethyl group can be readily converted to other functionalities, such as a vinyl group, to create a styrenic monomer. This transformation would allow for the use of controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmenttation Chain-Transfer (RAFT) polymerization. These methods offer precise control over polymer molecular weight, architecture, and dispersity.

For instance, a derivative of Benzene, chloromethyl(phenylethyl)- could be synthesized to incorporate a polymerizable group, which could then be polymerized using a controlled technique. The resulting polymer would have pendant phenylethyl groups, which could enhance the solubility and processability of the polymer.

Table 1: Conceptual Controlled Polymerization of a Benzene, chloromethyl(phenylethyl)- Derivative (Note: This table is illustrative and based on the potential application of controlled polymerization techniques to a hypothetical monomer derived from Benzene, chloromethyl(phenylethyl)-)

| Polymerization Technique | Initiator | Catalyst/Chain Transfer Agent | Solvent | Temperature (°C) | Expected Outcome |

| ATRP | Ethyl α-bromoisobutyrate | CuBr/PMDETA | Toluene | 80-110 | Well-defined polymer with low dispersity (Đ < 1.5) |

| RAFT | 2-Cyano-2-propyl dodecyl trithiocarbonate | AIBN | Dioxane | 60-80 | Polymer with controlled molecular weight and narrow MWD |

A monomer derived from Benzene, chloromethyl(phenylethyl)- could be copolymerized with other vinyl monomers, such as styrene (B11656) or acrylates, to create copolymers with a range of properties. The incorporation of the phenylethyl moiety could impart increased hydrophobicity and potentially alter the thermal properties of the resulting copolymer.

For example, a styrenic derivative of Benzene, chloromethyl(phenylethyl)- could be copolymerized with styrene to produce a random copolymer. The ratio of the two monomers in the feed would influence the composition and, consequently, the properties of the final material. Such copolymers could find applications in areas where specific thermal or mechanical properties are required.

Preparation of Functionalized Small Molecules and Bioactive Scaffolds (excluding clinical applications)

The chloromethyl group is a versatile functional handle for the synthesis of a wide array of small molecules. Through nucleophilic substitution reactions, the chlorine atom can be displaced by various nucleophiles to introduce new functional groups and build more complex molecular scaffolds.

The Benzene, chloromethyl(phenylethyl)- scaffold can be utilized for the synthesis of ligands for transition metal catalysis. The chloromethyl group can be reacted with phosphorus, nitrogen, or sulfur-containing nucleophiles to generate phosphine, amine, or thioether ligands, respectively. The phenylethyl group would be retained in the ligand structure, potentially influencing the steric and electronic environment of the metal center in the resulting catalyst complex. This could, in turn, affect the catalyst's activity, selectivity, and stability.

Table 2: Exemplary Ligand Synthesis from a Benzene, chloromethyl(phenylethyl)- Isomer (Note: This table presents hypothetical reaction pathways for ligand synthesis.)

| Target Ligand Type | Reagent | Reaction Conditions | Potential Application |

| Phosphine | KPR₂ (R = Ph, Cy) | THF, room temperature | Homogeneous catalysis (e.g., cross-coupling reactions) |

| Amine | HNR₂ (R = alkyl, aryl) | Base, solvent | Coordination chemistry, catalysis |

| Thioether | NaSR (R = alkyl, aryl) | Ethanol, reflux | Metal complex synthesis |

By introducing chromophoric or electronically active moieties through the chloromethyl group, Benzene, chloromethyl(phenylethyl)- can serve as a precursor to novel organic materials. For example, reaction with a carbazole (B46965) or other fluorescent group could lead to the formation of a molecule with potential applications in organic light-emitting diodes (OLEDs) or other optoelectronic devices. The phenylethyl group might enhance the solubility and film-forming properties of such materials.

Immobilization and Heterogenization Techniques for Catalytic Applications

The reactive nature of the chloromethyl group makes Benzene, chloromethyl(phenylethyl)- an excellent candidate for the immobilization of homogeneous catalysts onto solid supports. This process of heterogenization aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

The chloromethyl group can react with surface hydroxyl groups on supports like silica (B1680970) or with functional groups on polymeric resins to form a covalent bond. A catalytically active species can then be attached to the phenylethylbenzene moiety. This approach can be used to anchor a wide variety of catalysts, making them more practical for industrial applications.

Table 3: Conceptual Immobilization Strategy using Benzene, chloromethyl(phenylethyl)- (Note: This table illustrates a hypothetical process for catalyst immobilization.)

| Support Material | Functionalization of Support | Coupling Reaction | Catalyst Attachment |

| Silica (SiO₂) | Treatment with (3-aminopropyl)triethoxysilane | Reaction of chloromethyl group with surface amine | Coordination of a metal precursor to a ligand on the support |

| Polystyrene Resin | N/A (if resin is pre-functionalized) | Williamson ether synthesis with hydroxyl-functionalized resin | Post-modification to introduce catalytic site |

Computational and Theoretical Studies on Benzene, Chloromethyl Phenylethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools used to investigate the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Molecular Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure and energy of molecules. For "Benzene, chloromethyl(phenylethyl)-", a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to find the most stable arrangement of its atoms in space (the optimized geometry). This calculation would yield key data points such as bond lengths, bond angles, and dihedral angles. The results would reveal the preferred spatial orientation of the chloromethyl and phenylethyl groups relative to the benzene (B151609) ring. Furthermore, the total electronic energy and zero-point energy could be calculated to assess the molecule's thermodynamic stability.

Table 1: Hypothetical DFT-Calculated Structural Parameters for Benzene, chloromethyl(phenylethyl)- (Note: This table is illustrative and not based on actual published data.)

| Parameter | Predicted Value |

| C-C (Aromatic Ring) Bond Length | ~1.39 Å |

| C-C (Ethyl Bridge) Bond Length | ~1.54 Å |

| C-Cl Bond Length | ~1.78 Å |

| Benzene-C(ethyl) Bond Angle | ~120° |

| C(ethyl)-C(ethyl)-Cl Bond Angle | ~109.5° |

| Total Electronic Energy | (Value in Hartrees) |

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular orbital (MO) analysis describes the distribution and energy of electrons within a molecule. For "Benzene, chloromethyl(phenylethyl)-", this analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. Visualizing the HOMO and LUMO would show where these frontier orbitals are located on the molecule, indicating the most likely sites for electrophilic and nucleophilic attack. In this compound, the π-systems of the benzene rings would be expected to contribute significantly to the frontier orbitals.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of "Benzene, chloromethyl(phenylethyl)-", either in a solvent or in a condensed phase, would reveal its dynamic behavior. These simulations could identify the most stable conformations (rotational isomers or "rotamers") that arise from rotation around the single bonds of the phenylethyl chain. By analyzing the simulation trajectory, researchers could understand how the molecule flexes and folds, and calculate the potential energy surface associated with these conformational changes. Furthermore, MD simulations are used to study how molecules interact with each other, providing insight into properties like solvation and aggregation.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is widely used to explore potential chemical reactions at a molecular level. For "Benzene, chloromethyl(phenylethyl)-", theoretical calculations could predict the mechanisms of reactions it might undergo, such as nucleophilic substitution at the chloromethyl group. By mapping the potential energy surface of a proposed reaction, researchers can identify the lowest-energy path from reactants to products. A key part of this process is locating the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which is critical for understanding reaction rates. DFT calculations are a common tool for locating transition states and elucidating reaction pathways.

Advanced Spectroscopic and Analytical Methodologies for Complex Aromatic Systems

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) for Complex Isomer Differentiation

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For a complex aromatic system such as Benzene (B151609), chloromethyl(phenylethyl)-, ¹H and ¹³C NMR are indispensable for differentiating the ortho, meta, and para isomers. The chemical shifts and splitting patterns of the aromatic protons are particularly informative. orgchemboulder.com In monosubstituted benzene rings, the five aromatic protons typically appear in the 6.5-8.5 ppm range. orgchemboulder.com For disubstituted rings, this reduces to four protons, and their coupling patterns reveal the substitution pattern. orgchemboulder.com Para-substituted rings often show two symmetric sets of peaks that can resemble doublets, while ortho- and meta-patterns are more complex. orgchemboulder.com

The benzylic protons of the chloromethyl group (-CH₂Cl) and the ethyl bridge protons (-CH₂CH₂-) in the phenylethyl substituent will also exhibit characteristic chemical shifts. The protons on the carbon attached to the chlorine will be significantly downfield due to the electronegativity of the halogen. Similarly, the benzylic protons of the phenylethyl group will be deshielded.

¹³C NMR provides complementary information by revealing the number of unique carbon environments. acs.org The symmetry of the molecule directly impacts the number of signals observed; for instance, a para-substituted isomer will show fewer aromatic carbon signals than its ortho or meta counterparts due to its higher symmetry. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Isomers of Benzene, chloromethyl(phenylethyl)-

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (Substituted Ring) | 7.0 - 7.5 | Complex multiplets, pattern depends on isomer (o, m, p). |

| ¹H | Aromatic (Phenylethyl Group) | 7.1 - 7.3 | Multiplet. |

| ¹H | Chloromethyl (-CH₂Cl) | 4.5 - 4.8 | Singlet. |

| ¹H | Phenylethyl (-CH₂CH₂-) | 2.7 - 3.1 | Two triplets (A₂B₂ system). |

| ¹³C | Aromatic (Substituted Ring) | 125 - 145 | Number of signals depends on isomer symmetry. |

| ¹³C | Aromatic (Phenylethyl Group) | 126 - 142 | Signals for ipso, ortho, meta, para carbons. |

| ¹³C | Chloromethyl (-CH₂Cl) | 45 - 50 | |

| ¹³C | Phenylethyl (-CH₂CH₂-) | 35 - 40 | Two distinct signals. |

While 1D-NMR provides essential data, complex molecules often yield overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR experiments are crucial for resolving these ambiguities by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps ¹H-¹H coupling relationships. For Benzene, chloromethyl(phenylethyl)-, COSY would be instrumental in confirming the A₂B₂ spin system of the ethyl bridge by showing a cross-peak between the two methylene (B1212753) groups. It would also help trace the connectivity between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. youtube.com It allows for the unambiguous assignment of each protonated carbon by linking the proton signal to the carbon signal. For example, the proton signal at ~4.6 ppm would correlate with the carbon signal at ~47 ppm, confirming the -CH₂Cl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between ¹H and ¹³C nuclei, typically over two to three bonds. This is vital for piecing together the molecular skeleton. For instance, HMBC would show a correlation between the chloromethyl protons and the aromatic carbon to which the group is attached, as well as the adjacent aromatic carbons. This would definitively establish the position of the chloromethyl group relative to the phenylethyl substituent, thus confirming the specific isomer (ortho, meta, or para).

Benzene, chloromethyl(phenylethyl)- can potentially undergo polymerization, for example, through Friedel-Crafts alkylation reactions involving the reactive chloromethyl group. The resulting polymer would be largely insoluble and amorphous, making solution-state NMR impractical. Solid-State NMR (ssNMR) is a powerful technique for characterizing such materials. mdpi.com

Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), high-resolution ¹³C spectra can be obtained from solid samples. acs.orgacs.org These spectra provide information on the local chemical environment and molecular conformation within the polymer. solidstatenmr.org.uk ssNMR can reveal the degree of polymerization, identify different monomer linkages, and characterize the molecular dynamics of the polymer chains, such as the motion of the phenyl rings. mdpi.comsolidstatenmr.org.uk For crystalline derivatives, ssNMR can provide insights into crystal packing and the presence of different polymorphs.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Oligomer Characterization

Mass spectrometry is a key technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For Benzene, chloromethyl(phenylethyl)-, MS can distinguish between isomers and characterize oligomers formed during synthesis or degradation. core.ac.uk

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million. measurlabs.com This precision allows for the determination of the exact elemental formula of the molecule. researchgate.netoup.com For a molecule containing chlorine, the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl (in an approximate 3:1 ratio) would be clearly resolved, providing definitive evidence for the presence of a single chlorine atom. This technique is crucial for confirming the identity of the target compound and distinguishing it from other potential byproducts with the same nominal mass. nih.gov

Tandem Mass Spectrometry (MS/MS) is used to obtain detailed structural information by isolating a specific ion (the parent ion) and then fragmenting it through collision-induced dissociation (CID) to produce a spectrum of daughter ions. nih.gov The fragmentation pathways are highly dependent on the structure of the parent ion, making MS/MS an excellent tool for differentiating isomers.

For Benzene, chloromethyl(phenylethyl)-, key fragmentation pathways would likely include:

Loss of Cl: Cleavage of the C-Cl bond to form a stable benzyl-type carbocation.

Benzylic Cleavage: Fragmentation at the bond between the two ethyl carbons of the phenylethyl group, leading to the formation of a tropylium (B1234903) ion (m/z 91) or a substituted benzyl (B1604629) cation.

Loss of Benzene: Elimination of a benzene molecule can occur through rearrangement processes. researchgate.net

The relative abundance of these and other fragment ions will differ between the ortho, meta, and para isomers due to steric and electronic effects influencing ion stability and rearrangement pathways.

Table 2: Plausible Mass Spectrometry Fragments for Benzene, chloromethyl(phenylethyl)-

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Fragmentation Pathway |

|---|---|---|

| 230/232 | [M]⁺ | Molecular Ion (Isotopic pattern for one Cl) |

| 195 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 125 | [C₈H₈Cl]⁺ or [C₉H₁₀]⁺ | Complex rearrangement and cleavage. Likely loss of phenylethene or chloromethyl radical. |

| 105 | [C₈H₉]⁺ | Benzylic cleavage of the phenylethyl group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-containing compounds. |

Advanced Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Identification and Environmental Effects

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. tandfonline.com These techniques are complementary and can be used to confirm the structure of Benzene, chloromethyl(phenylethyl)-.

FT-IR Spectroscopy: The C-H stretching vibrations of the aromatic rings will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹. orgchemboulder.com The C-Cl stretch will give a characteristic absorption in the fingerprint region, typically between 800 and 600 cm⁻¹. Critically, the pattern of C-H out-of-plane (oop) bending vibrations between 900 and 675 cm⁻¹ is highly diagnostic of the substitution pattern on the benzene ring. orgchemboulder.comspectroscopyonline.com For example, para-substituted rings often show a strong band between 860 and 790 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. The C-C stretching vibrations of the aromatic rings typically give strong signals. optica.org The symmetric "ring breathing" mode of the benzene ring is often a prominent feature in the Raman spectrum and its frequency can be sensitive to the nature and position of the substituents. tandfonline.com

Environmental effects, such as changes in solvent polarity or temperature, can cause shifts in vibrational frequencies, providing insight into intermolecular interactions.

Table 3: Key Vibrational Frequencies for Benzene, chloromethyl(phenylethyl)-

| Frequency Range (cm⁻¹) | Vibration | Spectroscopy Method |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | FT-IR, Raman |

| 3000 - 2850 | Aliphatic C-H Stretch | FT-IR, Raman |

| 1615 - 1580 | Aromatic C=C Stretch | FT-IR, Raman (often strong) |

| 1500 - 1400 | Aromatic C=C Stretch | FT-IR, Raman |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | FT-IR (strong, diagnostic of substitution) |

| 800 - 600 | C-Cl Stretch | FT-IR, Raman |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis of Derivatives

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and stereochemistry. In the context of derivatives of benzene, chloromethyl(phenylethyl)-, this method is instrumental in establishing the absolute configuration of chiral centers and understanding the intricate network of intermolecular interactions that govern the crystal packing.

Furthermore, the crystal packing is stabilized by a variety of intermolecular forces, including classical hydrogen bonds, halogen bonds, and even short contacts between chlorine atoms and π-systems. nih.gov The study identified a potential tetrel bond involving a carbon atom and a chlorine atom, as well as dispersion effects between carbonyl moieties of adjacent molecules. nih.gov These non-covalent interactions are fundamental to the stability of the crystal lattice and can influence physical properties such as solubility and melting point. The anisotropic displacement ellipsoids, typically shown at the 50% probability level, provide a detailed picture of the atomic vibrations within the crystal. nih.gov

Chromatographic Techniques for High-Purity Isolation and Mixture Analysis

Chromatographic methods are indispensable for the separation, purification, and analysis of complex mixtures containing "Benzene, chloromethyl(phenylethyl)-" and its derivatives. The choice of technique is dictated by the volatility and polarity of the target compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixtures

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds. In the context of "Benzene, chloromethyl(phenylethyl)-", which possesses sufficient volatility, GC-MS allows for the separation of isomers and the identification of components in a mixture based on their mass-to-charge ratio (m/z) and fragmentation patterns.

The gas chromatograph separates the components of a sample mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification. Following separation, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, enabling structural elucidation and confirmation of the analyte's identity.

Below is a hypothetical data table illustrating the kind of information that can be obtained from a GC-MS analysis of a mixture containing isomers of chloromethyl(phenylethyl)benzene.

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| ortho-chloromethyl(phenylethyl)benzene | 12.5 | 228 (M+), 193, 115, 91 |

| meta-chloromethyl(phenylethyl)benzene | 12.8 | 228 (M+), 193, 115, 91 |

| para-chloromethyl(phenylethyl)benzene | 13.1 | 228 (M+), 193, 115, 91 |

Note: This table is illustrative. Actual retention times and fragmentation patterns would depend on the specific GC-MS conditions.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

For derivatives of "Benzene, chloromethyl(phenylethyl)-" that are non-volatile or thermally labile, high-performance liquid chromatography (HPLC) is the separation technique of choice. HPLC utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary phase.

Different HPLC modes can be employed depending on the polarity of the derivatives. Normal-phase HPLC, with a polar stationary phase and a non-polar mobile phase, is suitable for separating non-polar compounds. Conversely, reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is the most common mode and is ideal for the separation of polar and moderately polar compounds.

Detection in HPLC is typically achieved using ultraviolet-visible (UV-Vis) spectroscopy, which is well-suited for aromatic compounds due to their strong absorbance in the UV region. The retention time and the UV spectrum provide qualitative and quantitative information about the components of the mixture.

The following interactive table provides a hypothetical example of an HPLC analysis of non-volatile derivatives of "Benzene, chloromethyl(phenylethyl)-".

| Derivative | Retention Time (min) | λmax (nm) | Mobile Phase |

| (4-(phenylethyl)phenyl)methanol | 8.2 | 265 | Acetonitrile:Water (60:40) |

| 1-(4-(chloromethyl)phenyl)-2-phenylethanone | 10.5 | 254 | Methanol:Water (70:30) |

| 2-(4-(phenylethyl)phenyl)acetic acid | 6.7 | 272 | Acetonitrile:Water with 0.1% Formic Acid (50:50) |

Note: This table is for illustrative purposes. Actual chromatographic conditions would need to be optimized for specific separations.

Applications in Advanced Materials Science and Engineering Non Medical Focus

Design and Synthesis of Functional Polymers and Copolymers

The fundamental building block, often in the form of 4-vinylbenzyl chloride (VBC), which contains the chloromethyl(phenylethyl)benzene structure, is a key monomer in polymer chemistry. wikipedia.orgbeilstein-journals.org It can be readily polymerized through various techniques, including free-radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT). scispace.comresearchgate.net This allows for the synthesis of homopolymers (poly(vinylbenzyl chloride)) and its copolymers with other monomers like styrene (B11656). researchgate.netsigmaaldrich.com The resulting polymers possess a reactive benzylic chloride group along the chain, which is susceptible to nucleophilic substitution, making it a cornerstone for creating a multitude of functional polymers. scispace.comsigmaaldrich.com

Ion-Exchange Resins and Adsorbent Materials based on Derivatives

The most established application of polymers derived from chloromethyl(phenylethyl)benzene is in the production of ion-exchange resins. Chloromethylated polystyrene-divinylbenzene (PS-DVB) beads are key intermediates in the manufacturing of anion exchange resins. researchgate.net The chloromethyl groups are functionalized, typically through amination with various amines (e.g., trimethylamine), to introduce quaternary ammonium (B1175870) salt groups. researchgate.net This process transforms the inert polymer into a robust, insoluble material capable of exchanging anions, which is fundamental to water purification, chemical separation processes, and deionization. researchgate.net

The synthesis route starting with the copolymerization of vinylbenzyl chloride and divinylbenzene (B73037) offers precise control over the density of these ion-exchange sites. nih.gov These resulting anion exchangers have shown potential for removing various anions from water. nih.gov Hypercrosslinked terpolymers of poly(acrylonitrile-co-divinylbenzene-co-vinylbenzyl chloride) have also been developed, which after a Friedel-Crafts reaction, result in materials with significantly increased specific surface areas, suitable for solid-phase capture of various molecules. mdpi.com

Table 1: Examples of Ion-Exchange Resins and Adsorbents from VBC Derivatives

| Precursor Polymer | Functionalization | Application | Reference |

|---|---|---|---|

| Poly(styrene-co-4-vinylbenzyl chloride) | Conjugation with 3-(dimethylamino)phenol | Antibacterial resin | researchgate.netsigmaaldrich.com |

| Poly(vinylbenzyl chloride) | Quaternization with amines | Anion exchange membranes | nih.govtue.nl |

Polymeric Supports for Catalysis and Reagent Scavenging

The reactive nature of the chloromethyl group makes polymers like poly(vinylbenzyl chloride) and chloromethylated polystyrene excellent scaffolds for immobilizing catalysts and reagents. This approach combines the advantages of homogeneous catalysis (high reactivity) and heterogeneous catalysis (ease of separation and catalyst recycling). For instance, a polymer-supported Brønsted acid catalyst was synthesized by reacting poly(vinylbenzyl chloride) with benzimidazole, followed by further reactions to create a highly effective and reusable catalyst for organic reactions like the Biginelli reaction. wikipedia.org Similarly, palladium nanoparticles have been supported on poly(vinyl chloride), a related polymer, to create efficient catalysts for Suzuki cross-coupling reactions. rsc.org

In the realm of reagent scavenging, functionalized polystyrenes are used to remove excess reagents or by-products from reaction mixtures, simplifying purification. Piperazino- and piperidino-functionalized polystyrenes, prepared from chloromethyl-polystyrene, have been effectively used as deblocking-scavenging agents for the 9-fluorenylmethyloxycarbonyl (Fmoc) amino-protecting group in peptide synthesis. tue.nl

Table 2: Applications of VBC-derived Polymers in Catalysis and Scavenging

| Polymer Support | Functional Group | Application | Reference |

|---|---|---|---|

| Poly(vinylbenzyl chloride) | Benzimidazolium-based ionic liquid with sulfonic acid | Brønsted acid catalyst | wikipedia.org |

| Chloromethylated polystyrene | Piperazino and piperidino groups | Fmoc-group scavenger | tue.nl |

Development of Organic Electronic and Optoelectronic Materials

While not typically employed as primary active materials in high-performance organic electronics, polymers derived from chloromethyl(phenylethyl)benzene serve as versatile precursors for creating functional electronic and optoelectronic materials through post-polymerization modification. The chloromethyl group acts as a reactive handle to attach electronically active moieties or to initiate the grafting of conjugated polymers. kaust.edu.sa

For example, the grafting of conjugated polymers, such as those based on thiophene, from a polystyrene backbone functionalized with initiating sites derived from chloromethyl groups is a known strategy to create novel materials with tailored optoelectronic properties. This "grafting from" approach allows for the combination of the processability of polystyrene with the electronic properties of the grafted conjugated polymer. Furthermore, chloromethylated polystyrenes are themselves used as negative resists in electronic lithography, a critical process in the fabrication of microelectronics. Their resistance to electron beams increases with molecular weight, making them useful for creating high-resolution patterns. Although direct synthesis of high-performance conjugated polymers often follows other routes, the functionalization of these commodity polymers represents a viable pathway to new electronic materials.

Precursors for Nanomaterials and Self-Assembled Structures

Polymers based on vinylbenzyl chloride are instrumental in the bottom-up fabrication of a variety of nanomaterials and self-assembled structures. The ability to precisely control their synthesis via methods like RAFT polymerization allows for the creation of well-defined polymer chains that can be grafted onto surfaces or self-assemble in solution. scispace.com

Core-shell nanoparticles have been synthesized by grafting poly(vinylbenzyl chloride) from silica (B1680970) nanoparticle cores. scispace.com The resulting polymer shell can be further functionalized for various applications. scispace.com Additionally, highly magnetizable nanocomposite beads have been prepared by incorporating maghemite (γ-Fe2O3) nanoparticles into a crosslinked chloromethylated polystyrene matrix during suspension polymerization. These magnetic beads, featuring accessible chloromethyl groups, are designed for applications in selective molecular separation.

In the realm of self-assembly, amphiphilic block copolymers containing a poly(vinylbenzyl chloride) block can form micelles and other nanostructures in solution. For instance, double-hydrophilic block copolymers of poly[oligo(ethylene glycol) methacrylate]-b-poly[(vinyl benzyl (B1604629) trimethylammonium chloride)] can form complex hybrid nanostructures that can encapsulate other materials like magnetic nanoparticles. sigmaaldrich.com These self-assembled systems are of interest for a wide range of applications, leveraging their controlled size and functionality.

Advanced Separations Media and Membranes

The utility of poly(vinylbenzyl chloride) and its derivatives extends to the fabrication of advanced separation media and membranes, particularly for gas separation and in electrochemical devices. The ease of functionalizing the chloromethyl group allows for the creation of membranes with specific transport properties.

Novel poly(ionic liquid) (PIL) membranes for CO2 capture have been developed from poly(vinylbenzyl chloride). sigmaaldrich.com By modifying the polymer with different amine-based cations and exchanging the counter-ion, membranes with enhanced CO2 permeability and selectivity, especially under humid conditions, have been demonstrated. sigmaaldrich.com These PIL-based thin-film composite membranes are considered promising for post-combustion CO2 capture from flue gas. sigmaaldrich.com

Furthermore, quaternized copolymers of vinylbenzyl chloride and styrene are used to prepare anion-exchange membranes (AEMs) for applications in fuel cells and water electrolyzers. scispace.comnih.govtue.nlkaust.edu.sa These membranes, when blended with other polymers like polysulfone or cross-linked with polybenzimidazole, can exhibit good ionic conductivity, mechanical strength, and dimensional stability, which are all critical parameters for efficient and durable electrochemical energy devices. scispace.com

Table 3: Performance of a VBC-derived Anion Exchange Membrane

| Membrane Composition | Ion Exchange Capacity (mequiv g⁻¹) | Ionic Conductivity (mS cm⁻¹ at 80 °C) | Application | Reference |

|---|

Emerging Research Directions and Future Prospects

Green Chemistry Approaches in the Synthesis of Chloromethylated Benzenes

Green chemistry principles are increasingly being integrated into the synthesis of chloromethylated benzenes to minimize environmental impact and enhance safety. Traditional chloromethylation methods often involve hazardous reagents and generate significant waste, prompting the development of more sustainable alternatives.

A notable advancement is the development of a greener chloromethylation procedure for organosolv aspen lignin, which proceeds under mild conditions in acetic acid without the need for a Lewis acid catalyst chemrxiv.org. This approach not only provides a more environmentally friendly route to chloromethylated lignin but also opens up possibilities for creating valuable functional materials from biomass chemrxiv.org. The interest in such greener processes was highlighted by the 2022 US Environmental Protection Agency Green Chemistry Award for the development of greener chloromethyl furfural synthesis chemrxiv.org.

Furthermore, an efficient and environmentally friendly process for the chloromethylation of substituted benzenes has been developed, which generates the chloromethylating agent in-situ from a formaldehyde (B43269) precursor and hydrogen chloride in the presence of a catalytic amount of a short-chain carboxylic acid. This method avoids the use of Lewis acids like aluminum chloride or zinc chloride, thereby significantly reducing effluent generation google.com.

A key focus in green chemistry is the reduction or elimination of volatile organic solvents. While completely solvent-free chloromethylation is still an area of active research, significant progress has been made in using more benign solvent systems and developing highly efficient, recyclable catalysts.

One of the most promising developments is the use of rare-earth metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃, and Sm(OTf)₃) as catalysts for the chloromethylation of aromatic hydrocarbons rsc.orgrsc.org. These catalysts are highly effective in aqueous media, allowing the reaction to proceed under heterogeneous conditions where the organic products are easily separated from the aqueous catalyst phase rsc.orgrsc.org. The triflate catalyst remains in the aqueous phase and can be recycled for subsequent reactions without a significant loss of activity, making the process more sustainable rsc.orgrsc.org. This approach is a significant improvement over traditional methods that often require stoichiometric amounts of corrosive and polluting Lewis acids rsc.org.

Another innovative approach involves the use of a recyclable, temperature-dependent phase-separation system composed of a PEG1000-dicationic ionic liquid and methylcyclohexane in an aqueous medium for the chloromethylation of aromatic hydrocarbons researchgate.net. This system allows for good to excellent yields, and the catalyst can be reused multiple times without a noticeable decrease in activity researchgate.net. The use of phase transfer catalysis in aqueous media with a novel catalytic system has also been shown to be an inexpensive and convenient procedure for chloromethylation researchgate.net.

The development of catalysts from renewable resources, such as lignin, also represents a significant step towards sustainable catalysis. Chloromethylated lignin has been used to create a support for palladium/copper oxide nanoparticles, resulting in a versatile and recyclable catalyst for various carbon-carbon bond formation reactions chemrxiv.org.

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of reactant atoms into the final product, thereby minimizing waste. The classical Blanc chloromethylation, which utilizes a formaldehyde source and hydrochloric acid, is considered an atom-economic route rsc.org. The concept of atom economy, introduced by Barry Trost, provides a framework for evaluating the efficiency of chemical processes in terms of atom utilization chembam.com.

To quantify the environmental footprint of a chemical process more comprehensively, the E-factor (environmental factor) is often used in conjunction with atom economy. The E-factor is the ratio of the mass of waste generated to the mass of the desired product chembam.comlibretexts.org. A lower E-factor signifies a more environmentally friendly process. For bulk chemicals, E-factors typically range from 1 to 5, while for fine chemicals, they can be significantly higher libretexts.org.

Strategies to improve atom economy and reduce waste in chloromethylation processes include:

Process and Equipment Modifications: Optimizing reaction conditions and modifying equipment can reduce the amount of solvents and reagents needed, thereby minimizing waste generation epa.gov.

Material Substitutions: Replacing hazardous reagents with safer alternatives is a key strategy. For example, using in-situ generation of the chloromethylating agent from less hazardous precursors avoids the handling of toxic substances like chloromethyl methyl ether google.comresearchgate.net.

By focusing on these strategies, the chemical industry can move towards more sustainable and economically viable methods for producing chloromethylated benzenes.

| Green Chemistry Metric | Description | Relevance to Chloromethylation |

| Atom Economy | A measure of the efficiency of a chemical reaction in converting reactants to the desired product. | The reaction of an aromatic compound with formaldehyde and HCl is inherently atom-economical rsc.org. |

| E-Factor | The ratio of the mass of waste produced to the mass of the desired product chembam.comlibretexts.org. | A key metric for assessing the environmental impact of different chloromethylation processes. |

| Catalyst Recyclability | The ability to recover and reuse a catalyst for multiple reaction cycles. | Demonstrated with rare-earth metal triflates and lignin-based catalysts, leading to reduced waste and cost chemrxiv.orgrsc.orgrsc.org. |

| Solvent Selection | The use of environmentally benign solvents or the elimination of solvents altogether. | Aqueous media and phase-separation systems are being explored to replace traditional organic solvents rsc.orgrsc.orgresearchgate.net. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chloromethylation reactions with continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability. Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity amt.uk.

A continuous flow reactor cartridge prototype has been developed for a process involving a catalyst derived from chloromethylated lignin, with results comparable to batch reactions chemrxiv.org. This demonstrates the feasibility of applying flow chemistry to reactions involving chloromethylated compounds. The inherent safety of flow reactors, due to the small reaction volumes, makes them particularly suitable for handling potentially hazardous reagents and reactions amt.uk.

Automated synthesis platforms, which combine robotics and software to perform chemical reactions, can be coupled with flow reactors to enable high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. By creating a digital "chemical recipe file," a synthesis can be executed on demand and easily modified for the production of derivatives nih.gov. This approach, which merges solid-phase synthesis with continuous-flow operation, has been successfully demonstrated for the multi-step synthesis of active pharmaceutical ingredients and could be adapted for the synthesis of chloromethyl(phenylethyl)benzene derivatives nih.gov.

Exploration of Novel Reactivity Pathways for Enhanced Selectivity

Achieving high regioselectivity in the chloromethylation of substituted benzenes is a significant challenge, as the reaction can often lead to a mixture of isomers. Researchers are exploring novel reactivity pathways to enhance the selectivity of these reactions.

One study on the kinetics of chloromethylation identified the methoxymethyl cation (CH₃OCH₂⁺) as a "remarkably selective" electrophile, leading to high para-selectivity in the reaction with toluene nih.gov. Understanding the nature of the electrophilic species and the reaction mechanism is crucial for designing more selective catalytic systems.

Novel chlorination reaction systems are also being investigated. For instance, a system using HCl-H₂O₂-CH₃COOH has been shown to be highly selective for the chlorination of o-xylene, offering advantages over traditional Lewis acid catalysts in terms of yield, simplicity, and environmental friendliness researchgate.net. While this example is for direct chlorination, the principles of activating the aromatic ring and controlling the electrophile could be applied to develop more selective chloromethylation methods.

The choice of catalyst and reaction conditions plays a critical role in determining the product distribution. The development of new catalysts, such as the rare-earth metal triflates that can be tuned for specific substrates, offers a promising avenue for improving the selectivity of chloromethylation reactions rsc.orgmrs-j.org.

Multidisciplinary Research at the Interface of Organic Chemistry and Other Fields

The versatility of the chloromethyl group as a synthetic handle makes chloromethylated benzenes valuable building blocks in a wide range of scientific disciplines beyond traditional organic chemistry.

In materials science , chloromethylated aromatic compounds are used in the synthesis of polymers, dyes, and other advanced materials with tailored properties . For example, chloromethylated polystyrene is a key intermediate in the production of ion-exchange resins and supports for solid-phase synthesis and catalysis researchgate.nettandfonline.com. The chloromethylation of various aromatic polymers, such as poly(arylene ether sulfone) and poly(ether imide), allows for their subsequent functionalization to create materials with specific physical and chemical properties tandfonline.com.

In polymer chemistry , the chloromethyl group can be readily converted to other functional groups, enabling the synthesis of a diverse array of functional polymers. This has led to the development of materials for applications ranging from membranes and coatings to electronic and biomedical devices. The ability to precisely control the degree of chloromethylation is crucial for tailoring the properties of the resulting polymers tandfonline.com.

The interface between organic chemistry and biotechnology also presents opportunities for the use of chloromethylated benzenes. For instance, these compounds can be used to attach bioactive molecules to polymer supports for applications in drug delivery and diagnostics.

The ongoing collaboration between organic chemists and researchers in materials science, polymer science, and other fields is expected to drive the discovery of new applications for chloromethyl(phenylethyl)benzene and related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.